Arachidoyl-CoA (triammonium)

Description

Free fatty acids must be activated before they can participate in most metabolic processes. nih.gov This activation occurs through their esterification to coenzyme A (CoA), a reaction that forms a high-energy thioester bond. nih.govwikipedia.org The resulting fatty acyl-CoA molecules, such as Arachidoyl-CoA, are central players in lipid metabolism. creative-proteomics.comnih.gov Arachidoyl-CoA itself is formed from the formal condensation of coenzyme A's thiol group with the carboxyl group of arachidonic acid. ebi.ac.uknih.gov This conversion is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS). nih.govnih.gov

The formation of Arachidoyl-CoA is a critical step that commits arachidonic acid to intracellular metabolic pathways. nih.govnih.gov This "activation" makes the fatty acid metabolically reactive and serves as a branching point for its subsequent fate. csu.edu.au As an activated intermediate, Arachidoyl-CoA can be channeled into various pathways, including the synthesis of complex lipids, catabolism for energy, or conversion into bioactive mediators. wikipedia.orgcsu.edu.au The intracellular concentrations of fatty acyl-CoAs like Arachidoyl-CoA are tightly regulated, and they are implicated in numerous essential biological processes, from lipid biosynthesis and signal transduction to the regulation of gene transcription. csu.edu.au The balance between its synthesis by acyl-CoA synthetases and its hydrolysis by acyl-CoA thioesterases is crucial for maintaining cellular homeostasis. csu.edu.aucsu.edu.au

Arachidoyl-CoA is a substrate in a diverse array of metabolic pathways, underscoring its importance in cellular function. Its primary roles include serving as a building block for complex lipids, a precursor for fatty acid elongation, and a regulated source of arachidonic acid for the synthesis of signaling molecules known as eicosanoids. mdpi.comontosight.ai

Synthesis of Complex Lipids: Arachidoyl-CoA is a key substrate for the acylation of lysophospholipids to form phospholipids (B1166683), which are fundamental components of cellular membranes. mdpi.com Arachidonic acid is often found esterified at the sn-2 position of membrane phospholipids, and its incorporation is mediated via its activated CoA ester. nih.gov

Fatty Acid Elongation and Desaturation: Arachidoyl-CoA can be further metabolized through desaturation and elongation pathways. It is produced from dihomo-γ-linolenoyl-CoA by the enzyme fatty acid desaturase 1 (FADS1). mdpi.com It can also be elongated by enzymes such as ELOVL2 and ELOVL5 to produce very-long-chain fatty acids (VLCFAs), which are vital for the function of specific tissues like the brain and skin. mdpi.comontosight.ai

Source for Eicosanoid Production: A crucial function of Arachidoyl-CoA is to act as a reservoir for arachidonic acid. The enzyme acyl-CoA thioesterase 7 (ACOT7) can hydrolyze Arachidoyl-CoA to release free arachidonic acid and CoA. csu.edu.aucsu.edu.aupnas.org This free arachidonic acid is the precursor for the synthesis of prostaglandins (B1171923), leukotrienes, and other eicosanoids, which are potent lipid mediators involved in inflammation and other physiological responses. csu.edu.aumdpi.com The activity of ACOT7 is therefore a key control point in inflammatory signaling. csu.edu.aupnas.org

Beta-Oxidation: Like other fatty acyl-CoAs, Arachidoyl-CoA can be broken down through mitochondrial beta-oxidation. This process sequentially shortens the fatty acid chain, producing acetyl-CoA molecules that enter the citric acid cycle to generate ATP. wikipedia.orgontosight.ai

Table 1: Key Metabolic Pathways Involving Arachidoyl-CoA

| Metabolic Pathway | Role of Arachidoyl-CoA | Key Enzymes Involved | Primary Outcome |

| Fatty Acid Activation | Product of activation | Acyl-CoA Synthetase (ACS) nih.gov | Commits arachidonic acid to metabolic processing |

| Phospholipid Synthesis | Acyl group donor | Glycerol-3-phosphate O-acyltransferase nih.gov | Formation of membrane phospholipids mdpi.comnih.gov |

| Fatty Acid Elongation | Substrate for elongation | ELOVL2, ELOVL5 mdpi.com | Synthesis of very-long-chain fatty acids (VLCFAs) |

| Eicosanoid Synthesis | Source of precursor | Acyl-CoA Thioesterase 7 (ACOT7) csu.edu.aupnas.org | Release of arachidonic acid for prostaglandin (B15479496)/leukotriene synthesis |

| Beta-Oxidation | Substrate for catabolism | Acyl-CoA Dehydrogenase nih.gov | Generation of acetyl-CoA for energy production ontosight.ai |

Table 2: Research Findings on Arachidonoyl-CoA Synthetase Activity

The enzyme that synthesizes Arachidoyl-CoA has been studied in various tissues. The following data from research on rat brain microsomes and human platelets illustrates some of its kinetic properties.

| Parameter | Value (Rat Brain Microsomes) nih.gov | Value (Human Platelets) nih.gov | Description |

| Km for Arachidonic Acid | 36 µM (9.4 µM with Triton X-100) | 0.03 mM (30 µM) | Substrate concentration at half-maximal velocity |

| Km for ATP | 154 µM | 0.5 mM (500 µM) | ATP concentration at half-maximal velocity |

| Km for CoA | 8 µM | 0.13 mM (130 µM) | Coenzyme A concentration at half-maximal velocity |

| Vmax for Arachidonic Acid | 32.4 nmol/min/mg protein | 2.9 nmol/min/10⁹ platelets | Maximum reaction rate |

| Optimal pH | 8.5 | 8.0 | The pH at which the enzyme exhibits maximum activity |

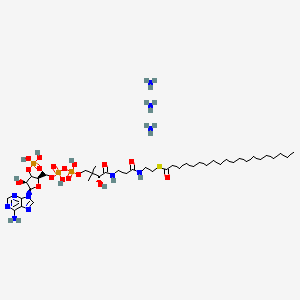

Structure

2D Structure

Properties

Molecular Formula |

C41H83N10O17P3S |

|---|---|

Molecular Weight |

1113.1 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate;azane |

InChI |

InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/t30-,34+,35?,36+,40-;;;/m1.../s1 |

InChI Key |

FCQFGWHSMZFGCX-RTFZFLKGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |

Origin of Product |

United States |

Biosynthesis and Metabolic Activation of Arachidoyl Coa

De Novo Synthesis Pathways from Precursor Fatty Acids

In humans, arachidonic acid (C20:4n-6) is not synthesized de novo but is derived from the essential fatty acid linoleic acid (C18:2n-6). mdpi.com This conversion involves a series of desaturation and elongation reactions. The initial and rate-limiting step is the desaturation of linoleic acid, which is then elongated and further desaturated to form arachidonic acid. researchgate.netbiorxiv.org

Conversion from Linoleic Acid (C18:2n-6) to Arachidonic Acid (C20:4n-6)

The primary pathway for the synthesis of arachidonic acid from linoleic acid involves three key enzymatic steps. The precursor, linoleic acid, must first be activated to its CoA ester, linoleoyl-CoA. mdpi.com This activated form then enters a well-defined cascade of reactions. mdpi.comresearchgate.net

The first and rate-limiting step in the biosynthesis of arachidonic acid from linoleic acid is catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase. researchgate.netbiorxiv.orgtandfonline.com FADS2 introduces a double bond at the sixth carbon position of linoleoyl-CoA (C18:2n-6), converting it to γ-linolenoyl-CoA (C18:3n-6). mdpi.comencyclopedia.pub This enzymatic action is crucial for the production of long-chain polyunsaturated fatty acids. researchgate.netpatsnap.com

Following the initial desaturation, the newly formed γ-linolenoyl-CoA (C18:3n-6) undergoes a two-carbon chain elongation. This reaction is catalyzed by the Elongation of Long-Chain Fatty Acid Family Members 5 (ELOVL5) enzyme. mdpi.comtandfonline.com ELOVL5 adds two carbons to the hydrocarbon chain of γ-linolenoyl-CoA, resulting in the formation of dihomo-γ-linolenoyl-CoA (C20:3n-6). mdpi.comencyclopedia.pubnih.gov

The final step in this pathway is the desaturation of dihomo-γ-linolenoyl-CoA (C20:3n-6) to form arachidonoyl-CoA (C20:4n-6). mdpi.comencyclopedia.pub This reaction is catalyzed by Fatty Acid Desaturase 1 (FADS1), or Δ5-desaturase. mdpi.comfrontiersin.org FADS1 introduces a double bond at the fifth carbon position, completing the synthesis of the activated form of arachidonic acid. mdpi.comencyclopedia.pub FADS1 is considered a rate-limiting enzyme in the production of arachidonic acid. frontiersin.orgahajournals.org

Table 1: Key Enzymes in the Conversion of Linoleic Acid to Arachidonic Acid

| Enzyme | Abbreviation | Function | Substrate | Product |

|---|---|---|---|---|

| Fatty Acid Desaturase 2 | FADS2 / Δ6-Desaturase | Introduces a double bond at the Δ6 position | Linoleoyl-CoA (C18:2n-6) | γ-Linolenoyl-CoA (C18:3n-6) |

| Elongation of Long-Chain Fatty Acid Family Members 5 | ELOVL5 | Elongates the fatty acid chain by two carbons | γ-Linolenoyl-CoA (C18:3n-6) | Dihomo-γ-linolenoyl-CoA (C20:3n-6) |

| Fatty Acid Desaturase 1 | FADS1 / Δ5-Desaturase | Introduces a double bond at the Δ5 position | Dihomo-γ-linolenoyl-CoA (C20:3n-6) | Arachidonoyl-CoA (C20:4n-6) |

An alternative pathway for the formation of dihomo-γ-linolenoyl-CoA from linoleoyl-CoA also exists. mdpi.comencyclopedia.pub In this route, the order of the initial enzymatic reactions is reversed. Linoleoyl-CoA (C18:2n-6) is first elongated by ELOVL5 to produce eicosadienoyl-CoA (C20:2n-6). mdpi.comencyclopedia.pubresearchgate.net Subsequently, FADS2 acts on this intermediate, exhibiting Δ8-desaturase activity, to form dihomo-γ-linolenoyl-CoA (C20:3n-6). mdpi.comencyclopedia.pub This demonstrates that FADS2 can exhibit different desaturase activities depending on the substrate. mdpi.com

Activation of Free Arachidonic Acid to Arachidoyl-CoA

Free arachidonic acid, obtained either from the diet or from the hydrolysis of phospholipids (B1166683), must be activated to its metabolically active form, arachidonoyl-CoA, before it can be utilized in various cellular pathways. balsinde.orgjneurology.com This activation is an ATP-dependent process catalyzed by long-chain acyl-CoA synthetases (ACSLs). jneurology.comvulcanchem.com The reaction involves the thioesterification of the carboxyl group of arachidonic acid with coenzyme A. balsinde.org This activation occurs in the endoplasmic reticulum and mitochondrial membranes, allowing for the integration of arachidonoyl-CoA into lipid metabolism. vulcanchem.com Several ACSL isoforms, including ACSL3, ACSL4, and ACSL6, show selectivity for arachidonic acid. balsinde.org

Acyl-CoA Synthetase (ACS) Isoforms and Substrate Specificity

The biosynthesis of Arachidoyl-CoA, the activated form of arachidonic acid, is a critical step that dictates the metabolic fate of this important polyunsaturated fatty acid. This activation is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS), or more specifically, long-chain acyl-CoA synthetases (ACSLs) for fatty acids with 10 to 22 carbons. sci-hub.se In mammals, five ACSL isozymes have been identified (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each with distinct tissue distributions, subcellular localizations, and, crucially, substrate specificities. sci-hub.senii.ac.jp This specificity is a key regulatory point, determining whether arachidonic acid is channeled towards the synthesis of complex lipids, beta-oxidation, or the production of inflammatory mediators. ahajournals.org

Long-Chain Acyl-CoA Synthetase 4 (ACSL4) Preference for Arachidonic Acid

Among the ACSL isoforms, Long-Chain Acyl-CoA Synthetase 4 (ACSL4) is distinguished by its marked preference for arachidonic acid (AA). wjgnet.comjst.go.jpnih.gov This unique specificity suggests that ACSL4 is a pivotal enzyme in controlling the metabolic pathways of AA and other polyunsaturated fatty acids (PUFAs). sci-hub.senih.gov Research has shown that the catalytic activity of ACSL4 for arachidonic acid is significantly higher—reportedly 5 to 6 times greater—than for other fatty acids like linoleic acid. wjgnet.com

Overexpression of ACSL4 leads to an increased synthesis of arachidonoyl-CoA, which in turn reduces the cellular levels of free, unesterified arachidonic acid. jst.go.jp Besides AA, ACSL4 also shows a preference for other highly unsaturated fatty acids (HUFAs) such as eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and adrenic acid. nii.ac.jpjst.go.jp This substrate preference positions ACSL4 as a critical regulator in processes heavily influenced by arachidonic acid, including inflammation, ferroptosis, and the maintenance of membrane phospholipid composition. jst.go.jpmdpi.com

| Enzyme | Preferred Substrates | Key Findings | References |

| ACSL4 | Arachidonic Acid (AA), Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA), Adrenic Acid (ADA) | Exhibits 5-6 times higher catalytic activity for AA compared to linoleic acid. Plays a key role in ferroptosis by converting AA and ADA to their CoA derivatives. | nii.ac.jpwjgnet.comjst.go.jpmdpi.com |

Long-Chain Acyl-CoA Synthetase 1 (ACSL1) Involvement

While ACSL4 has a pronounced specificity for arachidonic acid, Long-Chain Acyl-CoA Synthetase 1 (ACSL1) is also involved in its metabolic activation, although its role can be more cell-type specific. ahajournals.orgahajournals.org Generally, ACSL1 preferentially utilizes more common long-chain fatty acids such as oleate, linoleate, and palmitoleate. uniprot.org However, in certain cells, particularly myeloid cells like monocytes and macrophages, ACSL1 demonstrates a specific and crucial role in activating arachidonic acid. ahajournals.orgahajournals.org

In these immune cells, depletion of ACSL1 leads to a specific and significant reduction in cellular arachidonoyl-CoA levels, without affecting the levels of other fatty acyl-CoAs. ahajournals.orgresearchgate.net This suggests that in the context of inflammation under diabetic conditions, ACSL1 is fundamentally responsible for generating the arachidonoyl-CoA precursor pool needed for the synthesis of proinflammatory eicosanoids like prostaglandin (B15479496) E2 (PGE2). ahajournals.orgahajournals.org Therefore, ACSL1's involvement appears to be a specialized function in certain cell lineages, channeling arachidonic acid toward inflammatory pathways. ahajournals.org

Identification of Distinct ACS Activities

The various Acyl-CoA Synthetase isoforms are distinct enzymes, not merely redundant activators of fatty acids. Their distinct activities are defined by several factors, including their substrate preferences, tissue-specific expression patterns, and subcellular locations. sci-hub.sewjgnet.com For instance, ACSL4's strong preference for arachidonic acid and other PUFAs contrasts with ACSL1's preference for monounsaturated and saturated fatty acids in most tissues. wjgnet.comuniprot.org

Furthermore, the expression of ACSL family members varies significantly among different tissues. ACSL3 is predominant in the brain and testis, while ACSL6 is mainly expressed in the brain and neural cells. wjgnet.com This tissue specificity implies that each isoform serves unique physiological roles related to the lipid metabolism demands of that particular tissue. Studies comparing enzymes from different tissues, such as the heart and liver, have revealed different kinetic properties and responses to ions, further supporting the existence of distinct enzyme activities that can be influenced by the cellular environment. core.ac.uk These differences in substrate handling and tissue distribution underscore a complex regulatory network where distinct ACS activities channel fatty acids, including arachidonic acid, into specific metabolic fates. sci-hub.se

| Enzyme Isoform | General Substrate Preference | Tissue/Cell-Specific Role in AA Metabolism | References |

| ACSL1 | Oleate, Linoleate, Palmitoleate | Specifically activates AA in monocytes/macrophages for PGE2 synthesis. | ahajournals.orgahajournals.orguniprot.org |

| ACSL3 | Myristate, Arachidonate (B1239269), Eicosapentaenoate | Highly expressed in brain and testes. | mdpi.com |

| ACSL4 | Arachidonic Acid (AA), other PUFAs | Strong preference for AA across various tissues; key for ferroptosis and general AA metabolism. | sci-hub.sewjgnet.comjst.go.jp |

| ACSL6 | Polyunsaturated fatty acids (e.g., AA) | Mainly expressed in neural cells and the brain. | wjgnet.com |

Enzymatic Catalysis Mechanisms

The conversion of a free fatty acid into its acyl-CoA thioester is an energetically unfavorable process that requires activation. Acyl-CoA synthetases catalyze this activation through a two-step mechanism that is fundamental to lipid metabolism. aocs.orgacs.org

Absolute Requirements for ATP and Coenzyme A

The enzymatic synthesis of arachidonoyl-CoA by ACSL enzymes has an absolute requirement for both adenosine (B11128) triphosphate (ATP) and coenzyme A (CoA). vulcanchem.comnih.gov The reaction proceeds via a two-step ping-pong mechanism. nih.gov

Step 1: Adenylate Formation: The carboxylate group of arachidonic acid attacks the α-phosphate of ATP, forming an enzyme-bound acyl-adenylate intermediate (arachidonoyl-AMP) and releasing pyrophosphate (PPi). aocs.orgacs.orgnih.gov

Step 2: Thioester Formation: The thiol group of coenzyme A then acts as a nucleophile, attacking the activated carbonyl carbon of the arachidonoyl-AMP intermediate. This results in the formation of the final product, arachidonoyl-CoA, and the release of adenosine monophosphate (AMP). aocs.orgnih.gov

Magnesium Ion Enhancement of Activity

The activity of long-chain acyl-CoA synthetases is significantly influenced by the presence of divalent cations, particularly magnesium ions (Mg²⁺). core.ac.ukunl.edu Mg²⁺ is required for activity, playing a role beyond simply forming the MgATP²⁻ complex, which is the actual substrate for the enzyme. core.ac.ukacs.org Studies have shown that Mg²⁺ can act as an important cofactor, and its concentration can modulate enzyme kinetics. researchgate.netnih.gov

Enzymology and Reaction Kinetics of Arachidoyl Coa Metabolism

Arachidonoyl-CoA Synthetase Activity (Arachidonate-CoA Ligase, EC 6.2.1.15)

Arachidonoyl-CoA synthetase, systematically named arachidonate (B1239269):CoA ligase (AMP-forming) and classified under EC 6.2.1.15, is a crucial enzyme in lipid metabolism. qmul.ac.ukwikipedia.org It catalyzes the ATP-dependent conversion of free arachidonic acid into its metabolically active form, arachidonoyl-CoA. wikipedia.org This activation is the initial step for the incorporation of arachidonate into cellular lipids, which serves to maintain low intracellular levels of the free fatty acid and regulate the production of potent signaling molecules like eicosanoids. nih.govnih.gov The enzyme is distinct from the general long-chain-fatty-acid—CoA ligase (EC 6.2.1.3) and shows a preference for arachidonate and related polyunsaturated fatty acids. qmul.ac.ukexpasy.orggenome.jp The catalyzed reaction is as follows:

ATP + arachidonate + CoA ⇌ AMP + diphosphate (B83284) + arachidonoyl-CoA wikipedia.org

The kinetic properties of arachidonoyl-CoA synthetase have been characterized in various tissues, revealing its efficiency and affinity for its substrates. The enzyme's activity is dependent on the presence of ATP and Coenzyme A (CoA), and it is significantly enhanced by magnesium ions (Mg²⁺). nih.govnih.gov

The apparent Michaelis constant (Kₘ) indicates the substrate concentration at which the enzyme operates at half of its maximal velocity, providing a measure of the enzyme's affinity for its substrate. Studies have determined the Kₘ values for arachidonic acid and its co-substrates in different biological preparations.

In rat brain microsomes, the apparent Kₘ for arachidonic acid was found to be 36 µM. nih.gov For the co-substrates, the Kₘ values were 154 µM for ATP, 8 µM for CoA, and 182 µM for MgCl₂. nih.gov In human platelets, the enzyme exhibits a higher affinity for arachidonic acid, with a reported Kₘ of 30 µM (or 0.03 mM). nih.govrhea-db.org The Kₘ values for ATP and CoA in platelets were 0.5 mM and 0.13 mM, respectively. nih.gov Research on human and bovine retina found the Kₘ for arachidonate to be 40 µM. tandfonline.com A specific isoform, ACS4, purified from rat steroidogenic cells, showed a high affinity for arachidonate with a Kₘ of 15 µM. pnas.org

Interactive Table: Apparent Michaelis Constant (Kₘ) for Arachidonoyl-CoA Synthetase

| Tissue/Source | Substrate | Apparent Kₘ (µM) | Citation |

| Rat Brain Microsomes | Arachidonic Acid | 36 | nih.gov |

| Rat Brain Microsomes | ATP | 154 | nih.gov |

| Rat Brain Microsomes | CoA | 8 | nih.gov |

| Human Platelets | Arachidonic Acid | 30 | nih.gov |

| Human/Bovine Retina | Arachidonic Acid | 40 | tandfonline.com |

| Rat Steroidogenic Cells (ACS4) | Arachidonic Acid | 15 | pnas.org |

| Human/Bovine Retina | ATP | 270 | tandfonline.com |

| Human/Bovine Retina | CoA | 3.7 | tandfonline.com |

The maximal velocity (Vₘₐₓ) represents the maximum rate of the reaction when the enzyme is saturated with the substrate. In rat brain microsomes, the apparent Vₘₐₓ for the activation of arachidonic acid is 32.4 nmol/min/mg of protein. nih.gov In studies involving human and bovine retina, the Vₘₐₓ for arachidonate was determined to be 13.3 nmol/min/mg of protein. tandfonline.com

Interactive Table: Maximal Velocity (Vₘₐₓ) of Arachidonoyl-CoA Synthetase

| Tissue/Source | Vₘₐₓ (nmol/min/mg protein) | Citation |

| Rat Brain Microsomes | 32.4 | nih.gov |

| Human/Bovine Retina | 13.3 | tandfonline.com |

The catalytic activity of arachidonoyl-CoA synthetase is sensitive to changes in pH and temperature. The optimal pH for the enzyme varies slightly depending on the tissue source. In rat brain microsomes, the enzyme displays an optimal pH of 8.5. nih.gov In human platelets, the optimal activity is observed at pH 8.0. nih.gov For a specific human isoform, ACSL5, activity peaks have been noted at both pH 7.5 and pH 9.5. wjgnet.com

The enzyme is also thermolabile. Studies on the enzyme from rat brain microsomes show it has maximal activity at 40°C. nih.gov Its activity rapidly declines at higher temperatures, with a half-life (T₁/₂) of less than one minute at 45°C. nih.gov An Arrhenius plot, which relates the reaction rate to temperature, shows a transition temperature or breaking point at 25°C for the brain enzyme. nih.gov Below this temperature (from 0 to 25°C), the activation energy was calculated to be 95 kJ/mol, while above it (from 25 to 40°C), the activation energy was significantly lower at 30 kJ/mol. nih.gov In retinal tissue, the transition temperature for arachidonate activation was found to be 28°C. tandfonline.com

Detergents are often used in enzyme assays to solubilize membrane-bound enzymes and their lipid substrates. The non-ionic detergent Triton X-100 has been shown to influence the kinetic parameters of arachidonoyl-CoA synthetase.

In rat brain microsomes, the presence of 0.1% Triton X-100 in the assay medium caused a significant reduction in both the apparent Kₘ and Vₘₐₓ values. nih.gov The Kₘ for arachidonic acid decreased from 36 µM to 9.4 µM, while the Vₘₐₓ decreased from 32.4 to 25.7 nmol/min/mg protein. nih.gov Similarly, in studies on human and bovine retina, Triton X-100 lowered the Kₘ and Vₘₐₓ values for the related substrate docosahexaenoate. tandfonline.com The use of Triton X-100 is a common practice in the purification and characterization of acyl-CoA synthetases, as it aids in creating a stable enzyme preparation. pnas.orgoup.com

Interactive Table: Effect of Triton X-100 on Kinetic Parameters (Rat Brain Microsomes)

| Parameter | Without Triton X-100 | With 0.1% Triton X-100 | Citation |

| Apparent Kₘ (µM) | 36 | 9.4 | nih.gov |

| Apparent Vₘₐₓ (nmol/min/mg protein) | 32.4 | 25.7 | nih.gov |

Substrate Competition and Inhibitory Profiles

The metabolic fate of arachidonic acid is tightly regulated by the enzymes that utilize it as a substrate. The formation of Arachidoyl-CoA is subject to inhibition by both endogenous and exogenous compounds, and its precursor, arachidonic acid, is at a crucial metabolic branch point, leading to competition between different enzymatic pathways.

The enzymes responsible for the synthesis of Arachidoyl-CoA, long-chain acyl-CoA synthetases (ACSLs), can be inhibited by other fatty acids. The polyunsaturated fatty acid Docosahexaenoic acid (DHA) acts as a potent competitive inhibitor of arachidonic acid metabolism. nih.gov In the context of cyclooxygenase, another enzyme that uses arachidonic acid, DHA can compete for the heme site, thereby inhibiting the conversion of arachidonic acid. nih.gov The activation of DHA itself by acyl-CoA synthetases can also be a point of regulation; in the brain, this activation is sensitive to inhibition by certain drugs. tandfonline.com

Palmitic acid, a saturated fatty acid, is also involved in the competitive landscape. Studies on rat brain microsomal ACSLs demonstrated substrate-selective inhibition by valproic acid, which inhibited the synthesis of arachidonoyl-CoA more potently than that of palmitoyl-CoA. nih.gov Conversely, studies using human endothelial cells showed that the inhibitor Triacsin C inhibited the formation of palmitoyl-CoA more effectively than arachidonoyl-CoA, highlighting the substrate-dependent nature of these enzymatic reactions. karger.com Furthermore, some non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and diflunisal (B1670566) have been shown to be potent inhibitors for the activation of palmitic acid, while only weakly inhibiting the formation of arachidonoyl-CoA. tandfonline.com

| Inhibitor/Modulator | Target Enzyme System | Fatty Acid Substrate | Effect | Finding | Citation |

| Docosahexaenoic Acid (DHA) | Prostaglandin (B15479496) Synthetase (Cyclooxygenase) | Arachidonic Acid | Competitive Inhibition | Potently inhibits the conversion of arachidonic acid. | nih.gov |

| Valproic Acid | Rat Brain Microsomal Acyl-CoA Synthetase | Arachidonic Acid | Non-competitive Inhibition (Kᵢ = 14.1 mM) | Inhibition is ~5 times stronger than for palmitic or docosahexaenoic acid. | nih.gov |

| Valproic Acid | Rat Brain Microsomal Acyl-CoA Synthetase | Palmitic Acid | Non-competitive Inhibition (Kᵢ = 85.4 mM) | Weaker inhibition compared to arachidonic acid. | nih.gov |

| Palmitoyl-CoA | Cyclooxygenase (COX) | Arachidonic Acid | Inhibition | Can inhibit COX activity, with cellular concentrations reaching up to 10 µM in platelets. | mdpi.com |

Triacsin C, a fungal metabolite, is a well-characterized inhibitor of long-chain acyl-CoA synthetase (ACSL) activity. researchgate.netwjgnet.comfocusbiomolecules.com It acts as a potent, competitive inhibitor with respect to the long-chain fatty acid substrate. researchgate.netwjgnet.com Research has shown that Triacsin C can differentially inhibit the synthesis of various fatty acyl-CoAs. It was identified as a differential inhibitor of arachidonoyl-CoA synthetase versus nonspecific long-chain acyl-CoA synthetase. researchgate.netebi.ac.uk

In cell-free sonicates of mouse fibrosarcoma cells, experimental conditions could be adjusted to achieve over 80% inhibition of the nonspecific long-chain acyl-CoA synthetase with less than 20% inhibition of arachidonoyl-CoA synthetase. researchgate.netebi.ac.uk However, in studies with intact cells, Triacsin C showed a preferential inhibition of arachidonoyl-CoA synthetase activity. researchgate.netebi.ac.uk In human endothelial cell preparations, the inhibition of palmitoyl-CoA formation by Triacsin C was significantly greater than the inhibition of arachidonoyl-CoA formation. karger.com This differential inhibition underscores its utility as a tool to study the specific roles of different acyl-CoA species. researchgate.net The IC₅₀ values for Triacsin C against acyl-CoA synthetase from different sources range from 3.6 to 8.7 μM. researchgate.netfocusbiomolecules.com

| Compound | Target Enzyme | Cell System | Substrate | Inhibitory Effect | Citation |

| Triacsin C | Nonspecific Long-Chain Acyl-CoA Synthetase | Mouse Fibrosarcoma Sonicates | General Long-Chain Fatty Acids | >80% Inhibition (under specific conditions) | researchgate.netebi.ac.uk |

| Triacsin C | Arachidonoyl-CoA Synthetase | Mouse Fibrosarcoma Sonicates | Arachidonic Acid | <20% Inhibition (under specific conditions) | researchgate.netebi.ac.uk |

| Triacsin C | Arachidonoyl-CoA Synthetase | Intact Cultured Cells | Arachidonic Acid | >90% Inhibition | researchgate.netebi.ac.uk |

| Triacsin C | Nonspecific Acyl-CoA Synthetase | Intact Cultured Cells | General Long-Chain Fatty Acids | 55-60% Inhibition | researchgate.netebi.ac.uk |

| Triacsin C | Long-Chain Fatty Acyl CoA Synthetase | Human Endothelial Cells | Palmitic Acid | Significantly greater inhibition than with arachidonate. | karger.com |

| Triacsin C | Long-Chain Fatty Acyl CoA Synthetase | Human Endothelial Cells | Arachidonic Acid | Significantly less inhibition than with palmitate. | karger.com |

Under physiological conditions, the pool of free arachidonic acid released from membrane phospholipids (B1166683) is a substrate for at least two major competing enzymatic pathways. ebi.ac.uk Cyclooxygenase (COX) and acyl-CoA synthetase (ACS) act competitively on this fatty acid pool. ebi.ac.uk The COX pathway converts arachidonic acid into prostaglandin endoperoxides (e.g., PGG₂ and PGH₂), which are precursors for prostaglandins (B1171923) and thromboxanes. ebi.ac.ukpoliklinika-harni.hr The ACS pathway converts arachidonic acid into arachidonoyl-CoA, shunting it towards phospholipid remodeling and other metabolic fates. ebi.ac.uk

This competition is a critical control point in cellular signaling. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting the COX pathway, which involves competing with arachidonate for binding to the enzyme's active site. poliklinika-harni.hr The balance between these two pathways can be influenced by factors that modulate the activity of either enzyme. For example, the endocrine disruptor nonylphenol has been shown to inhibit COX activity, leading to a reduction in prostaglandin formation and an increased availability of arachidonic acid for ACS, resulting in enhanced arachidonoyl-CoA formation. ebi.ac.uk This demonstrates that the flux of arachidonic acid through either the COX or ACS pathway is interdependent.

Acyltransferase Activities Utilizing Arachidoyl-CoA as a Substrate

Once formed, arachidonoyl-CoA serves as an acyl donor in a variety of acylation reactions, most notably in the remodeling of phospholipids. This process is critical for maintaining the specific fatty acid composition of cellular membranes, which influences membrane fluidity, curvature, and the generation of lipid signaling molecules. pnas.orgmolbiolcell.org

Lysophospholipid acyltransferases (LPLATs) are a superfamily of enzymes that catalyze the transfer of fatty acyl-CoAs to lysophospholipids, a key step in the phospholipid remodeling pathway known as the Lands' cycle. pnas.orgmolbiolcell.orguniprot.org These enzymes exhibit specificity for both the lysophospholipid acceptor and the acyl-CoA donor, allowing for the precise regulation of membrane phospholipid composition. pnas.orgpnas.org

Lysophosphatidylcholine (B164491) Acyltransferase 3 (LPCAT3), a member of the membrane-bound O-acyltransferase (MBOAT) family, is a key enzyme that utilizes arachidonoyl-CoA as a substrate. e-century.usnih.govmdpi.com It plays a principal role in the Lands' cycle by re-esterifying arachidonic acid into the sn-2 position of phospholipids. nih.govnih.gov LPCAT3 exhibits distinct substrate preferences, favoring polyunsaturated fatty acyl-CoAs, particularly arachidonoyl-CoA (20:4) and linoleoyl-CoA (18:2), as acyl donors. e-century.usmdpi.comnih.gov Its preferred acyl acceptor is a lysophosphatidylcholine (lysoPC) that contains a saturated fatty acid at the sn-1 position. e-century.usnih.gov

This specific activity is crucial for enriching cellular membranes, especially in the liver and intestine, with arachidonate-containing phosphatidylcholine (PC). uniprot.orguniprot.orgelifesciences.org This enrichment influences membrane dynamics, which is important for processes like the transfer of triacylglycerols to nascent very low-density lipoprotein (VLDL) particles in the liver. uniprot.orguniprot.org Furthermore, by incorporating arachidonic acid into phospholipids, LPCAT3 regulates the availability of free arachidonic acid for the synthesis of pro-inflammatory eicosanoids. uniprot.orguniprot.org Studies have demonstrated that LPCAT3 overexpression leads to increased levels of arachidonate-containing PC species, while its deficiency results in their decrease. elifesciences.org

| Enzyme | Substrates | Vmax (nmol/min/mg) | Km (µM) | Research Finding | Citation |

| Human LPCAT3 | 1-Palmitoyl-LPC + Arachidonoyl-CoA | 6247 | 37.12 (for Arachidonoyl-CoA) | Catalyzes the incorporation of arachidonate into PC. | uniprot.org |

| Human LPCAT3 | 1-Palmitoyl-LPC + Linoleoyl-CoA | 18148 | 201.4 (for Linoleoyl-CoA) | Shows higher maximal velocity with linoleoyl-CoA compared to arachidonoyl-CoA. | uniprot.org |

| Mouse LPCAT3 | 1-Acyl-LPC + Arachidonoyl-CoA | - | - | Recognizes a wide range of acyl-CoAs, especially arachidonoyl-CoA. | pnas.orgpnas.org |

| Mouse LPCAT3 | 1-Acyl-LPE + Arachidonoyl-CoA | 896.7 | - | Also exhibits lysophosphatidylethanolamine acyltransferase (LPEAT) activity. | uniprot.org |

| Mouse LPCAT3 | 1-Acyl-LPS + Arachidonoyl-CoA | 335.75 | - | Also exhibits lysophosphatidylserine (B10771985) acyltransferase (LPSAT) activity. | uniprot.org |

Lysophospholipid Acyltransferases (LPLATs)

Lysophosphatidylethanolamine Acyltransferases in Mitochondria

Lysophosphatidylethanolamine (LPE) acyltransferases (LPEATs) are involved in the remodeling of phosphatidylethanolamine (B1630911) (PE), a major component of mitochondrial membranes. This process, part of the Lands' cycle, allows for the modification of the fatty acyl chain composition of phospholipids after their initial synthesis. While some acyltransferases that act on lysophospholipids are well-characterized, specific data on mitochondrial LPEATs that utilize Arachidoyl-CoA is limited. However, studies on related enzymes provide insights. For instance, AGPAT5, which can be detected in mitochondria, exhibits LPLAT activity but prefers oleoyl-CoA over other acyl-CoAs when LPE is the acceptor. aocs.org The utilization of arachidonoyl-CoA (the polyunsaturated counterpart) by acyltransferases in heart mitochondria suggests that these enzymes play a significant role in establishing the high arachidonate content of ethanolamine (B43304) glycerophospholipids in that tissue. researchgate.net This points to the potential for similar mechanisms involving saturated very-long-chain fatty acyl-CoAs like Arachidoyl-CoA in specific mitochondrial contexts, although direct evidence remains scarce.

Glycerol-3-Phosphate Acyltransferases (GPATs)

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids. nih.govnih.gov This reaction involves the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid (LPA). aocs.org Mammals have four known GPAT isoforms, which are differentially located in the mitochondrial outer membrane (GPAT1, GPAT2) and the endoplasmic reticulum (GPAT3, GPAT4). nih.govnih.gov These isoforms exhibit significant differences in their substrate preferences.

Substrate Specificity of GPAT Isoforms (e.g., GPAT1)

The substrate specificity of GPAT isoforms is a critical determinant of the types of fatty acids incorporated into the sn-1 position of glycerophospholipids.

GPAT1 : This mitochondrial isoform, highly expressed in the liver, shows a strong preference for saturated long-chain fatty acyl-CoAs, particularly palmitoyl-CoA (C16:0). aocs.orgnih.govmdpi.com Its activity with unsaturated fatty acyl-CoAs such as oleoyl-CoA, linoleoyl-CoA, and arachidonoyl-CoA is significantly lower, estimated to be only about 20% as effective as with palmitoyl-CoA. aocs.org This preference contributes to the common observation that saturated fatty acids are predominantly found at the sn-1 position of phospholipids. aocs.orgconicet.gov.ar

GPAT2 : In stark contrast to GPAT1, the mitochondrial GPAT2 isoform is highly selective for arachidonoyl-CoA (C20:4) as a substrate. mdpi.comconicet.gov.arnih.govplos.org Overexpression of GPAT2 leads to a twofold increase in GPAT activity specifically with arachidonoyl-CoA. nih.govplos.org This isoform is highly expressed in the testis and is linked to the incorporation of arachidonic acid into triacylglycerols in spermatogenic germ cells. conicet.gov.arnih.gov

GPAT3 : This endoplasmic reticulum-associated isoform displays broad specificity for various long-chain saturated and unsaturated fatty acyl-CoAs, but its activity for the acylation of arachidonoyl-CoA to glycerol-3-phosphate is reported to be low. nih.govmdpi.com

GPAT4 : Also located in the endoplasmic reticulum, GPAT4 prefers fatty acyl-CoAs with 16 and 18 carbons and does not show a preference for saturated acyl-CoAs. aocs.org

The table below summarizes the relative substrate preferences of different GPAT isoforms.

| GPAT Isoform | Primary Localization | Preferred Acyl-CoA Substrates | Activity with Arachidoyl-CoA/Arachidonoyl-CoA |

| GPAT1 | Mitochondria | Saturated Acyl-CoAs (e.g., Palmitoyl-CoA) aocs.orgnih.govmdpi.com | Low aocs.org |

| GPAT2 | Mitochondria | Arachidonoyl-CoA mdpi.comconicet.gov.arnih.govplos.org | High (for Arachidonoyl-CoA) nih.govplos.org |

| GPAT3 | Endoplasmic Reticulum | Broad (Palmitoyl-CoA, Oleoyl-CoA, Linoleoyl-CoA) nih.govmdpi.com | Low nih.govmdpi.com |

| GPAT4 | Endoplasmic Reticulum | C16 & C18 Acyl-CoAs aocs.org | Not specified, but prefers C16/C18 lengths |

Acylglycerophosphate Acyltransferases (AGPATs)

Following the synthesis of LPA by GPATs, 1-acylglycerol-3-phosphate acyltransferases (AGPATs), also known as lysophosphatidic acid acyltransferases (LPAATs), catalyze the second step in the pathway. aocs.org They acylate LPA at the sn-2 position to form phosphatidic acid (PA), a crucial branch-point intermediate in lipid synthesis. nih.gov Like GPATs, the AGPAT family consists of multiple isoforms with distinct tissue expression and substrate specificities. nih.gov

AGPAT3 Activity and Dual Role

AGPAT3, also known as LPAAT3, is a ubiquitously expressed isoform found at high levels in tissues like the testis and pancreas. aocs.orgnih.gov It exhibits a dual enzymatic role. Its primary function is as an AGPAT, converting LPA to PA. nih.govgenecards.org In this role, it can act on LPA containing various fatty acids (C16:0-C20:4) at the sn-1 position, using oleoyl-CoA, linoleoyl-CoA, or arachidonoyl-CoA as the acyl donor. genecards.orgmybiosource.com

Crucially, AGPAT3 also possesses a modest but significant lysophospholipid acyltransferase (LPLAT) activity, particularly as a lysophosphatidylethanolamine and lysophosphatidylinositol acyltransferase. aocs.orgnih.gov For this remodeling activity, AGPAT3 shows a clear preference for arachidonoyl-CoA as the acyl donor. aocs.orgnih.gov This dual functionality suggests that AGPAT3 is involved in both the de novo synthesis of glycerophospholipids and the subsequent remodeling of their acyl chains, providing a mechanism to enrich specific tissues with polyunsaturated fatty acids like arachidonic acid. aocs.orgnih.govmdpi.com

Kinetic Properties and Substrate Specificities of Acyltransferases

The efficiency and substrate preference of acyltransferases are quantified by their kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax). These properties determine the flow of acyl-CoAs into different metabolic pathways.

Mitochondrial GPAT1 is known to have a low Km for both glycerol-3-phosphate and fatty acyl-CoAs, allowing it to effectively compete for the acyl-CoA pool, even at low substrate concentrations, directing them towards esterification rather than mitochondrial beta-oxidation. aocs.org Mutational analyses of GPAT1 have identified specific amino acid residues critical for its catalytic activity (Vmax) without significantly affecting the Km for its substrates. aocs.org

In contrast, studies on GPAT2 overexpression demonstrate a specific increase in Vmax for arachidonoyl-CoA, with total GPAT specific activity increasing twofold compared to controls, highlighting its preference for this substrate. plos.org

The kinetic properties of AGPATs also vary by isoform. AGPATs 1 and 2 are generally much more efficient catalytically than AGPATs 3 and 5. aocs.org For AGPAT3 (also referred to as GPAT3 in some literature), one study determined its AGPAT activity with oleoyl-CoA as the donor and 1-oleoyl-LPA as the acceptor to be approximately 2 nmol/min/mg protein. bioscientifica.com Its activity was reduced by about 50% when using LPA with an arachidonoyl (C20:4) acyl chain. bioscientifica.com

The table below provides a summary of kinetic findings for relevant acyltransferases.

| Enzyme | Substrate(s) | Finding |

| GPAT1 | Palmitoyl-CoA, Oleoyl-CoA | Vmax with oleoyl-CoA is 4-fold lower than with palmitoyl-CoA in crustacean mitochondria, which share properties with mammalian GPAT1. researchgate.net |

| GPAT2 | Arachidonoyl-CoA | Overexpression in CHO-K1 cells leads to a 2-fold increase in total GPAT specific activity. plos.org |

| AGPAT3 | 1-oleoyl-LPA + Oleoyl-CoA | Activity of ~2 nmol/min/mg protein. bioscientifica.com |

| AGPAT3 | 1-arachidonoyl-LPA + Oleoyl-CoA | Activity is reduced by ~50% compared to 1-oleoyl-LPA. bioscientifica.com |

Acyl-CoA Thioesterase Activities Hydrolyzing Arachidoyl-CoA

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that regulate the intracellular pool of activated fatty acids by hydrolyzing the thioester bond of acyl-CoAs to release a free fatty acid and Coenzyme A. nih.govresearchgate.net This action can terminate fatty acid signaling or metabolic processes. Several ACOT isoforms are capable of hydrolyzing very-long-chain acyl-CoAs.

Specifically, Acyl-CoA Thioesterase 7 (ACOT7) is highly expressed in the brain and testis and shows activity towards a spectrum of long-chain acyl-CoAs, including a high preference for arachidonoyl-CoA. nih.govnih.govpnas.org This suggests ACOT7 plays a key role in regulating the levels of arachidonoyl-CoA, potentially modulating eicosanoid metabolism. nih.govpnas.org Similarly, the mitochondrial enzyme ACOT2 demonstrates high thioesterase activity on long-chain acyl-CoAs, including arachidoyl-CoA. wikipedia.org The hydrolysis of arachidonoyl-CoA by ACOTs represents an important control point in lipid metabolism, influencing the availability of this specific acyl-CoA for incorporation into complex lipids or for other metabolic fates. researchgate.net

Acyl-CoA Thioesterase 7 (ACOT7) Specificity and Function

Acyl-CoA Thioesterase 7 (ACOT7), also known as brain acyl-CoA hydrolase (BACH), is a type II thioesterase that plays a significant role in the metabolism of long-chain fatty acyl-CoAs. nih.govnih.gov It is found in the cytosol of various tissues, with particularly high expression in the brain, testes, and macrophages. nih.govresearchgate.netnih.gov ACOT7's primary function is the hydrolysis of fatty acyl-CoAs into their corresponding free fatty acids and CoASH, thereby regulating the intracellular balance of these molecules. nih.govmdpi.com

Research has highlighted that Arachidoyl-CoA is a key and highly specific substrate for ACOT7. researchgate.netmdpi.com While ACOT7 exhibits activity towards a spectrum of long-chain acyl-CoAs, including palmitoyl-CoA and oleoyl-CoA, its preference for arachidonoyl-CoA links it directly to inflammatory processes. nih.govnih.govprinceton.edu The enzyme's role is not merely housekeeping; it is implicated in modulating intracellular lipid fluxes and has a recognized role in neuroprotection and inflammation. researchgate.netmaayanlab.cloud In macrophages, for instance, ACOT7 expression is upregulated during inflammatory responses, underscoring its specialized function in hydrolyzing arachidonoyl-CoA. researchgate.netresearchgate.net

The specificity of ACOT7 for various acyl-CoA substrates is critical to its biological role. The enzyme efficiently metabolizes several long-chain acyl-CoAs but shows marked activity towards arachidonoyl-CoA. nih.gov

Table 1: Substrate Profile of Acyl-CoA Thioesterase 7 (ACOT7)

| Substrate | Chain Length & Unsaturation | Enzyme Activity | Reference |

|---|---|---|---|

| Arachidonoyl-CoA | C20:4 | High / Preferred | researchgate.net, nih.gov, nih.gov |

| Palmitoyl-CoA | C16:0 | Active | nih.gov, uniprot.org |

| Oleoyl-CoA | C18:1 | Active | princeton.edu |

| Stearoyl-CoA | C18:0 | Active | wikipedia.org |

| Myristoyl-CoA | C14:0 | Active | wikipedia.org |

This table provides a qualitative summary of ACOT7 activity with different substrates as detailed in the cited research.

Contribution to Free Arachidonic Acid Release

The enzymatic action of ACOT7 on its substrate directly releases free arachidonic acid. nih.gov This hydrolysis reaction is a critical step in furnishing the cell with a readily available pool of this important signaling molecule. nih.gov

Reaction: Arachidoyl-CoA + H₂O --(ACOT7)--> Arachidonic Acid + Coenzyme A

The release of arachidonic acid is a rate-limiting step for the synthesis of a large family of potent lipid mediators known as eicosanoids, which includes prostaglandins, thromboxanes, and leukotrienes. nih.govvulcanchem.com These molecules are pivotal in a vast array of physiological and pathological processes, most notably inflammation. nih.gov While the most recognized pathway for arachidonic acid release is via the action of phospholipase A₂ (PLA₂) on membrane phospholipids, the ACOT7-mediated hydrolysis of arachidonoyl-CoA represents a distinct and significant alternative pathway. researchgate.netresearchgate.netmdpi.com This pathway can supplement the PLA₂-mediated release, particularly in specific cellular contexts like activated macrophages. researchgate.net

Studies have shown that the overexpression of ACOT7 leads to decreased levels of prostaglandins, suggesting that by controlling the availability of the precursor arachidonoyl-CoA, ACOT7 can modulate the downstream production of these inflammatory mediators. nih.govnih.gov Research on rabbit kidney medulla has also demonstrated that the cytosol contains long-chain acyl-CoA hydrolase activity that hydrolyzes arachidonoyl-CoA, and this activity directly contributes to the supply of arachidonic acid for prostaglandin synthesis. nih.gov

While specific kinetic values like Kcat and Km for the interaction of ACOT7 with Arachidoyl-CoA are not extensively detailed in the literature, the functional evidence strongly supports its efficient catalysis. The enzyme's activity is a key control point, influencing the amount of free arachidonic acid available to be converted by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into bioactive eicosanoids. vulcanchem.com

Table 2: Research Findings on ACOT7-Mediated Arachidonic Acid Release

| Research Focus | Key Finding | Implication | Reference |

|---|---|---|---|

| Inflammatory Role | ACOT7 has a novel inflammatory role through the production of arachidonic acid from its highly specific substrate, arachidonoyl-CoA. | Links ACOT7 directly to eicosanoid metabolism and inflammation. | researchgate.net |

| Macrophage Activity | ACOT7 is highly over-expressed in activated macrophages and displays specificity for arachidonoyl-CoA, releasing arachidonic acid. | Suggests a specialized role in immune cell signaling. | researchgate.net |

| Prostaglandin Synthesis | Overexpression of ACOT7 in a macrophage cell line altered the abundance of prostaglandins D2 and E2. | Demonstrates a direct regulatory impact on the synthesis of inflammatory mediators. | nih.gov |

| Alternative Pathway | Free arachidonic acid can be formed from the hydrolysis of arachidonoyl-CoA by acyl-CoA thioesterases like ACOT7, supplementing the main PLA₂ pathway. | Provides an additional mechanism for regulating arachidonic acid availability. | researchgate.net, mdpi.com |

Cellular and Subcellular Dynamics of Arachidoyl Coa

Intracellular Distribution and Compartmentalization

The distribution of Arachidoyl-CoA and the enzymes that metabolize it are not uniform throughout the cell. Specific organelles house the machinery for its synthesis and utilization, highlighting a sophisticated system of metabolic channeling.

The endoplasmic reticulum (ER) is a central hub for lipid biosynthesis, playing a primary role in the synthesis and elongation of long-chain fatty acyl-CoAs. The synthesis of arachidonoyl-CoA from its precursor, arachidonic acid, is catalyzed by long-chain acyl-CoA synthetases (ACSLs) associated with the ER membrane. reactome.orgfrontiersin.org Specifically, Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key enzyme in this process, conjugating arachidonate (B1239269) with Coenzyme A (CoA) to form arachidonoyl-CoA. reactome.org

The ER is also the principal site for the fatty acid elongation cycle, which extends fatty acids of 16 carbons or longer. ebi.ac.uk This multi-step process involves a series of enzymes that add two-carbon units to an existing acyl-CoA chain. Studies in germinating pea seeds have shown that the enzymes responsible for elongating stearoyl-CoA (18:0-CoA) to form arachidoyl-CoA (20:0-CoA) are localized mainly in the endoplasmic reticulum. nih.gov This process is crucial for the synthesis of very-long-chain fatty acids (VLCFAs). nih.govrupress.org The elongation process consists of four key reactions: condensation, reduction, dehydration, and a second reduction, catalyzed by a complex of fatty acid elongase enzymes. ebi.ac.ukebi.ac.uk

Mitochondria are the primary sites for the catabolism of fatty acyl-CoAs through the beta-oxidation pathway. wikipedia.org Once transported into the mitochondrial matrix, long-chain acyl-CoAs like Arachidoyl-CoA undergo a cyclic series of four enzymatic reactions that sequentially shorten the acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH₂. wikipedia.orgnih.gov This process is a major source of cellular energy (ATP), particularly in tissues with high energy demands like the heart and skeletal muscle. abcam.com

While the ER is the main site of synthesis, some long-chain acyl-CoA synthetase activity has also been identified in mitochondria. nih.govaocs.org Furthermore, specific acyl-CoA thioesterases, such as ACOT2, are located in the mitochondrial matrix and are thought to regulate the levels of acyl-CoAs, thereby controlling the rate of beta-oxidation. wikipedia.orgnih.gov Dynamic simulations of mitochondrial fatty acid metabolism have been extended to include the oxidation of stearoyl-CoA (C18), arachidoyl-CoA (C20), and behenoyl-CoA (C22), underscoring the importance of mitochondria in processing these very-long-chain fatty acids. nih.gov

While the endoplasmic reticulum is a major site for fatty acid elongation, evidence suggests that the Golgi apparatus also plays a distinct role, particularly in the elongation of specific fatty acyl-CoAs. Research has indicated that different elongase enzymes may be located in different subcellular compartments. portlandpress.com Notably, studies in plants have shown that while stearoyl-CoA elongase activity is more pronounced in the ER, the activity of arachidoyl-CoA elongase is more prevalent within the Golgi fraction. portlandpress.com This suggests a specialized function for the Golgi in the later stages of very-long-chain fatty acid synthesis. The Golgi is also associated with cytoplasmic phospholipase A₂ (PLA₂) enzymes, which are involved in phospholipid remodeling and can influence the availability of fatty acids for various metabolic processes. nih.gov

In specialized, anucleated cells like human blood platelets, the synthesis of arachidonoyl-CoA is compartmentalized within specific membrane systems. The dense tubular system (DTS), a remnant of the smooth endoplasmic reticulum, is a key site for arachidonate metabolism. slideshare.net Fractionation studies of human platelets have revealed that arachidonoyl-CoA synthetase activity is present in various subcellular fractions but is highest in the fraction enriched with the dense tubular system. nih.govebi.ac.uk This localization is critical for platelet function, as the arachidonoyl-CoA synthesized in the DTS is a precursor for prostaglandins (B1171923) and other eicosanoids that play a vital role in platelet activation and aggregation. ebi.ac.ukjci.org The enzyme activity in this fraction can be as high as 50 nmol/min per mg of protein. nih.gov

| Organelle/Structure | Associated Process | Key Enzymes/Activities | Reference |

|---|---|---|---|

| Endoplasmic Reticulum | Synthesis & Elongation | Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), Fatty Acid Elongases | reactome.orgfrontiersin.orgnih.gov |

| Mitochondria | Beta-Oxidation (Catabolism) | Acyl-CoA Dehydrogenases, Carnitine Palmitoyltransferase (CPT), Acyl-CoA Thioesterase 2 (ACOT2) | wikipedia.orgnih.govnih.gov |

| Golgi Apparatus | Fatty Acid Elongation | Arachidoyl-CoA Elongase Activity | portlandpress.com |

| Dense Tubular System (Platelets) | Synthesis | Arachidonoyl-CoA Synthetase | nih.govebi.ac.uk |

Regulation of Intracellular Arachidoyl-CoA Pools

The intracellular concentration of Arachidoyl-CoA, and particularly its unsaturated form arachidonoyl-CoA, is tightly regulated to maintain cellular homeostasis and ensure a controlled supply for signaling and metabolic pathways. This regulation occurs primarily by controlling the availability of its precursor, arachidonic acid.

The level of free arachidonic acid (AA) in a resting cell is kept extremely low. csic.es This is achieved through a dynamic balance between two opposing processes: the release of AA from membrane phospholipids (B1166683) and its rapid re-esterification back into the lipid bilayer. csic.esbalsinde.org

Release from Phospholipids: Upon cellular stimulation, phospholipase A₂ (PLA₂) enzymes are activated. These enzymes cleave the ester bond at the sn-2 position of membrane phospholipids, where arachidonic acid is typically located, releasing free AA into the cytosol. balsinde.org

Re-incorporation into Phospholipids (The Lands Cycle): To prevent the accumulation of free AA and for membrane remodeling, the fatty acid is quickly re-incorporated into phospholipids. This process involves two key enzymatic steps:

Activation: Free arachidonic acid is first activated by being converted to its CoA thioester, arachidonoyl-CoA. This reaction is catalyzed by arachidonoyl-CoA synthetase (an ACSL). csic.es

Acylation: The newly synthesized arachidonoyl-CoA then serves as an acyl donor for lysophospholipid acyltransferases (LPLATs), which transfer the arachidonate to a lysophospholipid molecule, reforming a phospholipid and completing the cycle. frontiersin.orgcsic.es

This continuous cycle of deacylation and reacylation, known as the Lands cycle, is the primary mechanism for controlling the availability of free arachidonic acid. mdpi.com In resting cells, the rate of reacylation far exceeds the rate of release, ensuring that the pool of free AA, and consequently the substrate for arachidonoyl-CoA synthesis, is strictly controlled. balsinde.org

| Process | Key Enzyme Family | Function | Reference |

|---|---|---|---|

| Arachidonic Acid Release | Phospholipase A₂ (PLA₂) | Liberates arachidonic acid from membrane phospholipids. | balsinde.org |

| Arachidonic Acid Activation | Arachidonoyl-CoA Synthetase (ACSL) | Converts free arachidonic acid to arachidonoyl-CoA. | csic.es |

| Arachidonic Acid Re-incorporation | Lysophospholipid Acyltransferases (LPLAT) | Transfers arachidonate from arachidonoyl-CoA to lysophospholipids. | frontiersin.orgcsic.es |

Influence of Acyl-CoA Binding Proteins (ACBPs) on Acyl-CoA Levels and Enzyme Activities

Acyl-CoA binding proteins (ACBPs) are crucial intracellular carriers for long-chain and very-long-chain acyl-CoA esters, including Arachidoyl-CoA. nih.govresearchgate.net These proteins play a vital role in transporting these molecules within the cell, shielding them from hydrolysis, and modulating their availability for various metabolic processes. nih.govmolbiolcell.org

ACBPs bind to acyl-CoA esters with high affinity, effectively buffering the free concentration of these molecules in the cytosol to low nanomolar levels. nih.govresearchgate.net This is significant because high concentrations of free long-chain acyl-CoAs can be disruptive to cellular membranes and protein function. researchgate.net The binding of Arachidoyl-CoA to ACBPs facilitates its transport between organelles, such as from the site of synthesis to the endoplasmic reticulum or mitochondria for further metabolism. mdpi.com

The interaction between ACBPs and Arachidoyl-CoA can also influence the activity of enzymes involved in lipid metabolism. By controlling the local concentration of Arachidoyl-CoA, ACBPs can regulate the substrate availability for enzymes involved in processes like glycerolipid synthesis and fatty acid oxidation. mdpi.comnih.gov For instance, the delivery of acyl-CoAs by ACBPs to microsomal glycerolipid synthesis pathways has been demonstrated. mdpi.com Furthermore, some studies suggest that the ACBP-acyl-CoA complex itself may act as a direct regulator of enzyme activity. nih.govresearchgate.net

The diverse family of ACBPs exhibits tissue-specific expression patterns and varying affinities for different acyl-CoA species, suggesting specialized roles in managing distinct pools of acyl-CoAs. researchgate.netnih.gov This intricate system of binding and transport by ACBPs is fundamental to maintaining lipid homeostasis and ensuring the proper metabolic fate of Arachidoyl-CoA.

Gene Expression Regulation of Enzymes Involved in Arachidoyl-CoA Metabolism (e.g., ACSL4 compensation)

The metabolism of Arachidoyl-CoA is tightly controlled through the regulation of gene expression of the enzymes responsible for its synthesis and degradation. Key enzymes in this process include long-chain acyl-CoA synthetases (ACSLs), which activate arachidonic acid to Arachidoyl-CoA, and acyl-CoA thioesterases (ACOTs), which hydrolyze Arachidoyl-CoA back to the free fatty acid and Coenzyme A. nih.gov

The expression of these enzymes is regulated in a coordinated and tissue-specific manner, responding to various metabolic signals. nih.gov For example, studies have shown that the expression of different ACSL and ACOT isoforms can be altered by diet and hormonal changes. nih.gov

A notable aspect of this regulation is the potential for compensation among different enzyme isoforms. Long-chain acyl-CoA synthetase 4 (ACSL4) is an isoform that shows a preference for activating polyunsaturated fatty acids like arachidonic acid. ucl.ac.ukmednexus.orgbalsinde.org In some cellular contexts, the expression of ACSL4 can be upregulated to compensate for the deficiency of other ACSL isoforms, ensuring the continued synthesis of essential acyl-CoAs. aacrjournals.org For instance, in certain cancer cells, an inverse relationship between the expression of ACSL3 and ACSL4 has been observed, suggesting a compensatory mechanism to maintain fatty acid metabolism. aacrjournals.org

The regulation of ACSL4 itself is complex, involving various transcription factors. researchgate.net For example, in some liver cells, ACSL4 expression is under the control of the peroxisome proliferator-activated receptor delta (PPARδ). ucl.ac.uk Furthermore, in prostate cancer cells, the androgen receptor (AR) can act as a transcriptional suppressor of ACSL4. aacrjournals.org

This intricate network of gene expression regulation ensures that the cellular levels of Arachidoyl-CoA are precisely maintained to meet the metabolic demands of the cell while preventing the accumulation of potentially toxic intermediates.

Table 1: Key Enzymes in Arachidoyl-CoA Metabolism and their Regulation

| Enzyme Family | Key Isoform Example | Primary Function | Known Regulatory Mechanisms |

| Long-chain acyl-CoA synthetases (ACSLs) | ACSL4 | Activates arachidonic acid to Arachidoyl-CoA. ucl.ac.ukmednexus.orgbalsinde.org | Transcriptional regulation by PPARδ and AR. ucl.ac.ukaacrjournals.org Compensatory upregulation. aacrjournals.org |

| Acyl-CoA thioesterases (ACOTs) | ACOT7 | Hydrolyzes acyl-CoAs, including potentially Arachidoyl-CoA, to free fatty acids. researchgate.net | Transcriptional regulation in response to metabolic state. nih.gov |

| Glycerol-3-phosphate acyltransferases (GPATs) | GPAT3 | Incorporates acyl-CoAs into the first step of glycerolipid synthesis. mdpi.com | Transcriptional regulation by SREBP-1c. mdpi.com |

Physiological and Pathophysiological Implications of Arachidoyl Coa Metabolism

Role in Bioactive Lipid Mediator Synthesis

While not a direct substrate for the enzymes that generate eicosanoids, the pool of arachidoyl-CoA is in a dynamic equilibrium with free arachidonic acid and thus plays a crucial regulatory role in the synthesis of these potent lipid mediators. ebi.ac.uknih.gov

Eicosanoids, which include prostaglandins (B1171923) and leukotrienes, are synthesized from free arachidonic acid released from membrane phospholipids (B1166683). csic.eswikipedia.orgoup.com The metabolic fate of this released arachidonic acid is a key control point. It can either be oxygenated by cyclooxygenases (COX) or lipoxygenases (LOX) to form eicosanoids, or it can be re-esterified into arachidoyl-CoA by acyl-CoA synthetases (ACS) for re-incorporation into lipids. nih.govnih.gov This competition between the COX/LOX pathways and the ACS pathway means that the regulation of arachidoyl-CoA synthesis is a critical factor in determining the rate of eicosanoid production. nih.gov

The synthesis of prostaglandins begins when the enzyme cyclooxygenase (COX) acts on free arachidonic acid. nih.gov The availability of this substrate is tightly controlled by the competing activity of acyl-CoA synthetase (ACS), which converts free arachidonic acid into arachidoyl-CoA. ebi.ac.uknih.gov Research using rabbit kidney medulla microsomes has shown that at low substrate concentrations of arachidonic acid (5 µM), inhibiting ACS activity with triacsin C leads to a significant increase in prostaglandin (B15479496) formation, demonstrating that arachidonic acid is shunted toward the COX pathway. nih.gov Conversely, arachidoyl-CoA can serve as a reservoir that, when hydrolyzed by acyl-CoA thioesterases (ACOT), releases free arachidonic acid that can then be used for prostaglandin synthesis. csu.edu.aumdpi.com Therefore, the balance between arachidoyl-CoA synthesis by ACS and its hydrolysis by ACOT enzymes indirectly modulates the availability of substrate for prostaglandin production.

Leukotriene synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX), which also requires free arachidonic acid as its substrate. nih.govdiff.orgresearchgate.net The concentration of free arachidonic acid is the rate-limiting step for the entire pathway. csic.es Cellular levels of free arachidonic acid are controlled by the Lands cycle, a process of deacylation and reacylation. diff.org After phospholipase A2 (PLA2) releases arachidonic acid from membrane phospholipids, it can be activated by an acyl-CoA ligase to form arachidoyl-CoA. diff.orgbiosciencepharma.com This arachidoyl-CoA is then used by lysophospholipid-acylCoA acyltransferases (LAT) to re-esterify the arachidonic acid back into lysophospholipids. diff.orgbiosciencepharma.com The importance of this reacylation pathway in regulating substrate availability is highlighted by studies where inhibition of LAT leads to a buildup of free arachidonic acid and a subsequent dramatic increase in leukotriene B4 production. diff.orgbiosciencepharma.com This demonstrates that the metabolic flux through arachidoyl-CoA is a key checkpoint controlling the supply of precursor for leukotriene biosynthesis.

Beyond influencing the synthesis of prostaglandins, arachidoyl-CoA can also directly modulate their degradation. In vitro studies using rabbit kidney cortex have revealed that arachidoyl-CoA is a potent inhibitor of prostaglandin delta 13-reductase, a key enzyme in the catabolic pathway of prostaglandins. ebi.ac.uknih.gov It acts as a non-competitive inhibitor with respect to both NADH and the substrate, 15-keto prostaglandin E2. nih.gov This inhibition prevents the breakdown of prostaglandins, suggesting that elevated levels of arachidoyl-CoA could prolong the biological activity of these signaling molecules. nih.gov

Table 1: Modulation of Prostaglandin Catabolizing Enzymes by Arachidoyl-CoA

| Enzyme | Effect of Arachidoyl-CoA | Potency (IC50) | Type of Inhibition | Source |

| Prostaglandin delta 13-reductase | Strong Inhibition | ~3 µM | Non-competitive | ebi.ac.uknih.gov |

| 15-hydroxy prostaglandin dehydrogenase | Weak Inhibition | 15% inhibition at 20 µM | Not specified | ebi.ac.uknih.gov |

Eicosanoid Precursor Function

Arachidoyl-CoA in Membrane Lipid Remodeling

A primary function of arachidoyl-CoA is to serve as an activated donor of arachidonic acid for its incorporation into membrane phospholipids. This process, part of the Lands cycle, is fundamental for establishing and maintaining the specific fatty acid composition of cellular membranes, which is crucial for membrane fluidity, protein function, and creating a storage pool of arachidonic acid. csic.escsic.esnih.gov The process involves the transfer of the arachidonyl group from arachidoyl-CoA to a lysophospholipid, a reaction catalyzed by a family of lysophospholipid acyltransferases (LPLATs). csic.esnih.gov

The incorporation of arachidonic acid into different phospholipid classes is managed by specific acyltransferases that exhibit distinct substrate preferences.

Phosphatidylcholine (PC): Arachidoyl-CoA is a preferred acyl donor for the synthesis of arachidonate-containing PC from lysophosphatidylcholine (B164491) (lyso-PC). csic.escdnsciencepub.com The enzyme lysophosphatidylcholine acyltransferase 3 (LPCAT3) is ubiquitously expressed and shows a high preference for arachidoyl-CoA. nih.govnih.govpnas.org The activity of LPCAT3 is critical, as its knockdown reduces arachidonic acid content in PC and impairs processes like eicosanoid production and triglyceride transport. nih.govnih.gov

Phosphatidylethanolamine (B1630911) (PE): Arachidonic acid is also incorporated into phosphatidylethanolamine. nih.gov While some arachidonate (B1239269) may be directly acylated to lysophosphatidylethanolamine (lyso-PE), a significant portion is first incorporated into PC and then transferred to PE in a subsequent remodeling step. csic.escsic.es Pro-inflammatory stimuli, such as interleukin-1 alpha, have been shown to increase the activity of lysophospholipid acyltransferases, boosting the incorporation of arachidonate from arachidoyl-CoA into both PE and phosphatidylinositol. nih.gov

Phosphatidylinositol (PI): The phosphoinositide family of lipids is uniquely enriched with arachidonic acid at the sn-2 position. nih.govnih.govmolbiolcell.org This specific composition is largely due to the enzyme lysophosphatidylinositol acyltransferase 1 (LPIAT1), also known as MBOAT7. molbiolcell.orgresearchgate.net LPIAT1 exhibits remarkable selectivity for arachidoyl-CoA as the acyl donor and lyso-PI as the acceptor. nih.govmolbiolcell.org The physiological importance of this is profound; mice lacking the LPIAT1 gene have drastically reduced levels of arachidonic acid in their PI and suffer from severe defects in brain development, including disordered cortical lamination. molbiolcell.org This underscores the essential role of arachidoyl-CoA in generating the specific PI species required for normal neuronal development. molbiolcell.org

Table 2: Key Acyltransferases in Arachidoyl-CoA-Mediated Phospholipid Remodeling

| Enzyme | Phospholipid Target | Substrate Preference | Key Function | Source |

| LPCAT3 | Phosphatidylcholine (PC) | Prefers arachidonoyl-CoA and linoleoyl-CoA | General membrane remodeling, regulation of triglyceride transport | nih.govnih.govpnas.org |

| LPIAT1 (MBOAT7) | Phosphatidylinositol (PI) | Highly specific for arachidonoyl-CoA | Enrichment of PI with arachidonic acid, crucial for brain development | nih.govmolbiolcell.orgresearchgate.net |

| Lysophospholipid Acyltransferases (general) | Phosphatidylethanolamine (PE) | Varies | Incorporation of arachidonic acid, often stimulated by inflammatory signals | nih.gov |

Contribution to Membrane Structure and Fluidity

Arachidoyl-CoA, the activated form of the omega-6 polyunsaturated fatty acid arachidonic acid (ARA), is a crucial contributor to the structural integrity and fluidity of cellular membranes. nih.govnih.gov The four cis double bonds in the arachidonic acid backbone create a kinked structure, which increases membrane fluidity and flexibility. nih.gov This property is vital for the proper function of membrane-embedded proteins involved in cellular signaling and for maintaining the integrity of cells and their organelles. nih.govnih.gov

The incorporation of arachidonic acid into membrane phospholipids is not a random process. It is primarily located at the sn-2 position of glycerophospholipids, an asymmetrical distribution that is critical for membrane function. pnas.org This specific placement is achieved through a remodeling process known as the Lands cycle. csic.esaai.orgresearchgate.netresearchgate.netnih.govbalsinde.orgmdpi.com The dynamic nature of this cycle allows cells to modify the fatty acid composition of their membranes in response to various stimuli, thereby modulating membrane fluidity and the activity of associated proteins. nih.gov

The fluidity of the membrane, influenced by the presence of arachidonic acid, has profound effects on cellular processes. It impacts the function of ion channels and other membrane proteins integral to cell signaling. nih.gov Furthermore, maintaining appropriate membrane fluidity is essential for vascular permeability and the structural integrity of tissues, particularly in the brain where arachidonic acid is highly abundant and plays a critical role in synaptic plasticity and neuron function. nih.govacnp.org

Deacylation-Reacylation Pathways (Lands Cycle)

The concentration of free arachidonic acid within cells is kept at very low levels through its rapid incorporation into membrane phospholipids via the deacylation-reacylation pathway, commonly known as the Lands cycle. csic.esaai.orgnih.govbalsinde.org This cycle is a continuous process of removing a fatty acid from a phospholipid (deacylation) and replacing it with another (reacylation).

The key steps in the reacylation part of the Lands cycle involving arachidonic acid are:

Activation of Arachidonic Acid: Free arachidonic acid is activated to its CoA ester, arachidoyl-CoA, by a family of enzymes called acyl-CoA synthetases (ACSs). csic.esacnp.org This reaction is dependent on ATP and Coenzyme A. acnp.org

Transfer to Lysophospholipid: The arachidoyl group from arachidoyl-CoA is then transferred to a lysophospholipid (a phospholipid with one fatty acid chain removed) by an acyl-CoA:lysophospholipid acyltransferase. researchgate.netacnp.org This results in the formation of a new phospholipid molecule containing arachidonic acid, typically at the sn-2 position. pnas.org

This cycle is crucial for several reasons. It allows for the selective incorporation of polyunsaturated fatty acids like arachidonic acid into specific membrane phospholipid classes. researchgate.netresearchgate.net The process is highly regulated, with specific enzymes showing preference for certain fatty acyl-CoAs and lysophospholipid acceptors. pnas.org For instance, lysophosphatidylcholine acyltransferase 3 (LPCAT3) exhibits a preference for arachidonoyl-CoA, playing a significant role in remodeling membranes. pnas.orgrcsb.orgfrontiersin.org

Perturbations in the Lands cycle can have significant cellular consequences. Inhibition of the reacylation pathway, for example by blocking the conversion of arachidonic acid to arachidoyl-CoA, leads to an increase in intracellular free arachidonic acid levels, which can trigger apoptosis (programmed cell death). nih.gov This highlights the critical role of the Lands cycle in maintaining cellular homeostasis and survival. nih.gov

Elongation to Very-Long-Chain Fatty Acyl-CoAs

Arachidoyl-CoA can be further metabolized through elongation, a process that adds two-carbon units to the fatty acid chain, resulting in the formation of very-long-chain fatty acids (VLCFAs). This process is carried out by a family of enzymes known as ELOngation of Very Long-chain fatty acid enzymes (ELOVLs). libretexts.org

Biosynthesis of Docosatetraenoic (22:4) and Tetracosatetraenoic (24:4) Acids

The elongation of arachidoyl-CoA is a key step in the synthesis of other biologically important polyunsaturated fatty acids.

Docosatetraenoic Acid (Adrenic Acid): Arachidoyl-CoA (20:4n-6) is elongated by two carbons to form docosatetraenoyl-CoA (22:4n-6), the activated form of adrenic acid. tuscany-diet.netwikipedia.org This reaction is catalyzed by elongases such as ELOVL2 and ELOVL5. tuscany-diet.net Adrenic acid is a prominent fatty acid in the early human brain. wikipedia.org

Tetracosatetraenoic Acid: The resulting adrenic acid (as adrenoyl-CoA) can be further elongated to tetracosatetraenoic acid (24:4n-6) by the action of ELOVL2. tuscany-diet.net This 24-carbon fatty acid can then be desaturated and subsequently shortened via peroxisomal beta-oxidation to produce other important polyunsaturated fatty acids. tuscany-diet.net

This elongation pathway is significant as it contributes to the diversity of fatty acids within the cell, which are then available for incorporation into membranes or for the synthesis of signaling molecules.

Brain-Specific Elongation Pathways for Polyenoic Acyl-CoAs

The brain has distinct pathways for the elongation of fatty acyl-CoAs, reflecting the unique lipid composition of neural tissues. nih.govebi.ac.uk The elongation of polyenoic acyl-CoAs, including arachidoyl-CoA, is particularly active in brain microsomes. acnp.orgebi.ac.uk

Research has shown that the brain possesses specific elongating systems for different fatty acyl-CoA substrates. nih.gov A distinct C20-CoA elongating system exists in the brain, in addition to systems for C16 and C18-CoA. nih.gov This brain-specific elongation is crucial for synthesizing the very-long-chain polyunsaturated fatty acids that are highly enriched in neuronal membranes. acnp.org

The activity of these elongation enzymes can vary in different brain regions and during development. nih.govebi.ac.uk For example, the synthesis of arachidonoyl-CoA and its subsequent elongation products is higher in the cerebrum compared to the cerebellum and brain stem. ebi.ac.uk These brain-specific pathways underscore the critical importance of precise lipid composition for normal brain function.

Arachidoyl-CoA in Cellular Signaling and Regulatory Mechanisms

Beyond its structural role in membranes and as a precursor for eicosanoids, arachidoyl-CoA and other long-chain acyl-CoAs function as important signaling molecules and allosteric regulators of enzyme activity. creative-proteomics.comnih.govwikipedia.org

Allosteric Regulation of Enzyme Activities by Acyl-CoAs

Long-chain fatty acyl-CoAs, including arachidoyl-CoA, can directly bind to and modulate the activity of various enzymes, thereby influencing key metabolic pathways. creative-proteomics.comnih.govwikipedia.orgportlandpress.com

One of the most well-studied examples is the regulation of acetyl-CoA carboxylase (ACC) , the rate-limiting enzyme in fatty acid synthesis. portlandpress.com Fatty acyl-CoA esters are potent feedback inhibitors of ACC, helping to control the rate of de novo fatty acid synthesis. portlandpress.com

Acyl-CoAs have also been shown to regulate other enzymes, including:

Carnitine acyltransferase: This enzyme is involved in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, and its activity is regulated by the cellular concentration of acyl-CoA. creative-proteomics.com

Hexokinase IV (glucokinase): This enzyme is involved in glucose metabolism.

Citrate condensing enzyme: This enzyme participates in the citric acid cycle. wikipedia.org

Furthermore, acyl-CoAs can influence the activity of ion channels, such as ATP-sensitive potassium channels, and protein kinases, demonstrating their broad regulatory roles in cellular signaling. wikipedia.orgnih.gov For instance, arachidonoyl-CoA, a membrane-impermeable analog of arachidonic acid, has been shown to activate large-conductance Ca2+-activated K+ (BK) channels from the cytosolic side, suggesting a direct interaction with the channel protein. nih.gov In some bacteria, arachidonoyl-CoA can bind to the transcriptional regulator FadR, inhibiting its ability to bind to DNA and thereby modulating gene expression. researchgate.net

The ability of arachidoyl-CoA and other acyl-CoAs to act as allosteric regulators provides a mechanism for cells to sense their metabolic state and adjust enzyme activities accordingly, ensuring a coordinated control of lipid and energy metabolism. plos.org

Modulation of Receptor Activity